molecular formula C10H6BrFN2O B2599312 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one CAS No. 62902-75-4

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one

Cat. No.: B2599312
CAS No.: 62902-75-4
M. Wt: 269.073
InChI Key: OCKICOKOAMOPKY-UHFFFAOYSA-N
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Description

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazinone core substituted with a bromo and fluoro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one typically involves the reaction of 3-bromo-4-fluoroaniline with appropriate reagents to form the pyridazinone ring. One common method involves the cyclization of 3-bromo-4-fluorophenylhydrazine with a diketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction can modify the functional groups on the pyridazinone ring.

Scientific Research Applications

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenol
  • (3-Bromo-4-fluorophenyl)boronic acid
  • 3-Bromo-4-fluoroacetophenone

Uniqueness

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyridazinone core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Biological Activity

The compound 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one is a pyridazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a brominated and fluorinated phenyl group. Its chemical structure can be represented as follows:

C9H6BrFN3O\text{C}_9\text{H}_6\text{BrF}\text{N}_3\text{O}

This compound's unique substitutions contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Anticancer Activity

Research indicates that pyridazine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit various kinases involved in cancer progression, such as BCR-ABL and VEGFR2, which are critical targets in leukemia and solid tumors respectively .

Table 1: Kinase Inhibition Potency

CompoundTarget KinaseIC50 (µM)
This compoundBCR-ABL0.36
VEGFR20.45
CDK20.36
CDK91.8

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, showcasing its potential as an antibacterial agent. The presence of halogen substituents is believed to enhance its bioactivity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The biological activity of this compound is primarily attributed to its ability to inhibit kinase activity and disrupt cellular signaling pathways associated with tumor growth and bacterial proliferation. The compound's interactions with ATP-binding sites of kinases lead to reduced phosphorylation of target proteins, thereby impeding cancer cell proliferation .

Case Study 1: Anticancer Efficacy in Leukemia Models

In a preclinical study involving human leukemia cell lines, the administration of this compound resulted in significant apoptosis induction, with a marked decrease in cell viability observed at concentrations as low as 0.5 µM. The study concluded that the compound could serve as a promising candidate for further development into an anticancer therapeutic .

Case Study 2: Antibacterial Activity Against Resistant Strains

Another investigation focused on the antibacterial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains .

Properties

IUPAC Name

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKICOKOAMOPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62902-75-4
Record name 6-(3-bromo-4-fluorophenyl)-2,3-dihydropyridazin-3-one
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